molecular formula C20H14BrN3O B2670737 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-85-7

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Cat. No.: B2670737
CAS No.: 899350-85-7
M. Wt: 392.256
InChI Key: WGZLJFCCWMYAPI-UHFFFAOYSA-N
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Description

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is an organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring system substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazoline ring, to form dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe to study various biological pathways and interactions, particularly those involving quinazoline derivatives.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other functionalized quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-[4-(methyloxy)phenyl]benzamide

Uniqueness

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological or material properties.

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLJFCCWMYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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